An In-depth Technical Guide to (S)-Glycidyl Nosylate
An In-depth Technical Guide to (S)-Glycidyl Nosylate
(S)-glycidyl nosylate , with the CAS number 115314-14-2, is a chiral organic compound extensively utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structure incorporates a reactive epoxide ring and a good leaving group, the nosylate (3-nitrobenzenesulfonate), making it a versatile building block in asymmetric synthesis.[1][3] This guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis and characterization, and its role in drug development, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physical and Chemical Properties
(S)-glycidyl nosylate is typically an off-white to yellow-brown crystalline solid or powder at room temperature.[3][4] It is known to be sensitive to moisture and should be stored under an inert atmosphere, such as nitrogen, at temperatures between 2°C and 8°C.[5] The stability of the compound is maintained under these recommended storage conditions.[3]
A summary of its key physical properties is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₉H₉NO₆S | [6] |
| Molecular Weight | 259.24 g/mol | [4] |
| Melting Point | 61-66 °C | [7][8] |
| Boiling Point | 432.2 °C at 760 mmHg (Predicted) | [5][7][9] |
| Density | ~1.59 g/cm³ (Estimate) | [7][9] |
| Optical Rotation | [α]D²⁰ = +21.5° (c=2, CHCl₃) | [4][5] |
| Appearance | Off-white to yellow-brown needles or powder | [3][4][7] |
| Solubility | Soluble in chloroform, methylene chloride, and tetrahydrofuran. Insoluble in hexane. | [3][4][5][7] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5] |
| Flash Point | 215.2 °C | [7] |
| Refractive Index | ~1.527 (Estimate) | [5][7] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of (S)-glycidyl nosylate are crucial for its effective application in research and development.
Synthesis of (S)-Glycidyl Nosylate
A general and efficient method for the synthesis of (S)-glycidyl nosylate involves the reaction of (R)-(+)-glycidol with 3-nitrobenzenesulfonyl chloride in the presence of a base.[4][5]
Method 1: Laboratory Scale Synthesis
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Reactants:
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(R)-(+)-glycidol (5.5 g, 74 mmol)
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3-nitrobenzenesulfonyl chloride (12.6 g, 57 mmol)
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Triethylamine (TEA) (10.3 mL, 74 mmol)
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Anhydrous solvent (e.g., methylene chloride)
-
-
Procedure:
-
A solution of (R)-(+)-glycidol and triethylamine in an anhydrous solvent is prepared in a reaction vessel and cooled to -20°C.[4][5]
-
3-nitrobenzenesulfonyl chloride is added slowly to the cooled solution.[4][5]
-
The reaction mixture is stirred continuously at -20°C for approximately 96 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1][4][5]
-
Upon completion, the reaction mixture is filtered to remove any solid byproducts.[4][5]
-
The filtrate is washed sequentially with a 10% (w/w) aqueous solution of tartaric acid, saturated saline, and deionized water.[4][5]
-
The organic phase is then dried over an anhydrous drying agent (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the final product, (S)-(+)-glycidyl nosylate.[1][4][5] This procedure has been reported to achieve a yield of up to 97%.[4][5]
-
Characterization
The structure and purity of the synthesized (S)-glycidyl nosylate are typically confirmed using spectroscopic methods.
-
¹H NMR Spectroscopy: The structure of the product can be confirmed by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[4][5] In a CDCl₃ solvent, the characteristic chemical shifts (δ) are observed at approximately:
Applications in Drug Development
(S)-glycidyl nosylate is a critical chiral intermediate, primarily recognized for its role in the synthesis of Landiolol.[1][10] Landiolol is an ultra-short-acting, highly selective β1-adrenergic receptor blocker used for the emergency treatment of tachyarrhythmias, such as atrial fibrillation and sinus tachycardia, particularly during surgery.[1][2] The epoxide ring of (S)-glycidyl nosylate allows for stereospecific ring-opening reactions, which is essential for constructing the chiral side chain of Landiolol.[1]
Logical and Signaling Pathway Diagrams
To visualize the synthesis and the mechanism of action of the resulting drug, the following diagrams are provided.
Caption: Synthetic workflow for (S)-glycidyl nosylate.
Caption: Mechanism of action of Landiolol, a β1-blocker.
References
- 1. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]
- 5. (S)-(+)-Glycidyl nosylate CAS#: 115314-14-2 [m.chemicalbook.com]
- 6. fishersci.it [fishersci.it]
- 7. lookchem.com [lookchem.com]
- 8. anaxlab.com [anaxlab.com]
- 9. (S)-Glycidyl nosylate | CAS#:115314-14-2 | Chemsrc [chemsrc.com]
- 10. watson-int.com [watson-int.com]
